molecular formula C12H9IO2 B14790570 1-Iodonaphthalene-2-acetic acid

1-Iodonaphthalene-2-acetic acid

Cat. No.: B14790570
M. Wt: 312.10 g/mol
InChI Key: VBTPEGWTQSVKCU-UHFFFAOYSA-N
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Description

1-Iodonaphthalene-2-acetic acid is an organic compound that belongs to the class of iodoarenes It is characterized by the presence of an iodine atom attached to the naphthalene ring, which is further substituted with an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodonaphthalene-2-acetic acid can be synthesized through several methods. One common approach involves the iodination of naphthalene derivatives. For instance, the iodination of 2-naphthol using potassium bromate and potassium iodide in the presence of hydrochloric acid can yield iodoarenes . The reaction is typically carried out in an aqueous acetic acid medium at elevated temperatures (around 80°C) to achieve good yields.

Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Iodonaphthalene-2-acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium thiosulfate and potassium iodide are commonly used.

    Cross-Coupling: Palladium catalysts and organostannanes are typically employed in these reactions.

Major Products Formed:

  • Substitution reactions can yield various substituted naphthalene derivatives.
  • Cross-coupling reactions can produce complex organic frameworks with potential applications in pharmaceuticals and materials science.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-iodonaphthalene-2-acetic acid involves its ability to undergo various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects. For example, the compound can form stable Wheland-like intermediates in acidic media, which can be observed through NMR spectroscopy .

Comparison with Similar Compounds

Uniqueness: 1-Iodonaphthalene-2-acetic acid stands out due to the presence of both the iodine atom and the acetic acid group, which confer unique reactivity and potential for diverse applications. Its ability to participate in cross-coupling reactions and form stable intermediates makes it a valuable compound in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C12H9IO2

Molecular Weight

312.10 g/mol

IUPAC Name

2-(1-iodonaphthalen-2-yl)acetic acid

InChI

InChI=1S/C12H9IO2/c13-12-9(7-11(14)15)6-5-8-3-1-2-4-10(8)12/h1-6H,7H2,(H,14,15)

InChI Key

VBTPEGWTQSVKCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2I)CC(=O)O

Origin of Product

United States

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